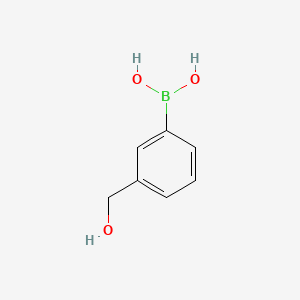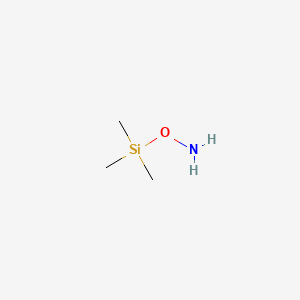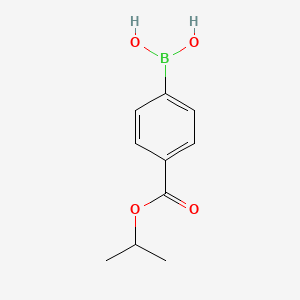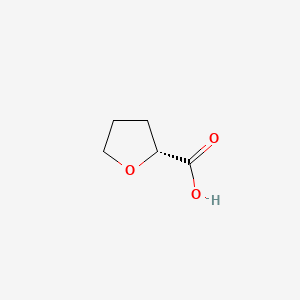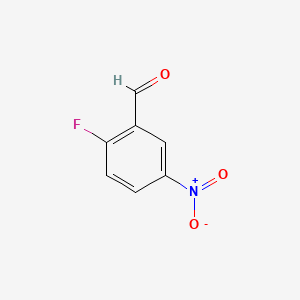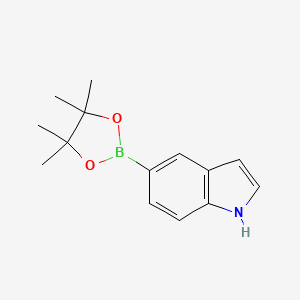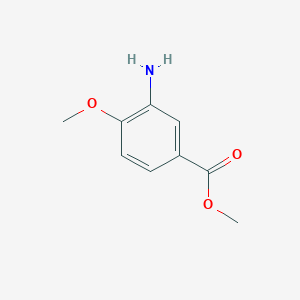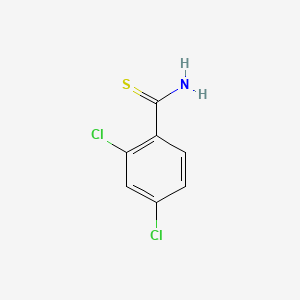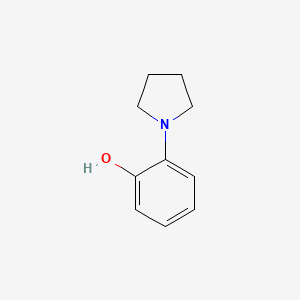![molecular formula C11H14O3 B1302068 2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane CAS No. 91970-78-4](/img/structure/B1302068.png)
2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane is a chemical compound that belongs to the class of organic compounds known as 1,3-dioxolanes. These compounds contain a dioxolane ring, which is a saturated three-carbon ring with two oxygen atoms. The specific structure of 2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane includes a methoxyphenyl group attached to the dioxolane ring, which can influence its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of related 1,3-dioxolane compounds has been explored in various studies. For instance, the synthesis of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] involves the polymerization of a monomer prepared from glycidyl methacrylate and benzaldehyde, using benzoyl peroxide as an initiator . Another study describes a practical and stereoselective method for preparing cis-2-substituted 5-methyl-1,3-dioxolan-4-ones, utilizing a reactive 2-methoxy-1,3-dioxolane intermediate . Additionally, a practical synthesis of a key intermediate for diltiazem, which is a 1,3-dioxolane derivative, was achieved by treating methyl (E)-4-methoxycinnamate with chiral dioxirane .
Molecular Structure Analysis
The molecular structure of 1,3-dioxolane derivatives has been the subject of various studies. For example, the crystal structure of a dioxolane compound was determined, showing that the dioxolane ring can adopt different configurations and that intramolecular hydrogen bonding can occur . The stereochemistry and conformation of the product 2-benzopyrans derived from 1,3-dioxolane isomerizations have also been investigated, revealing the preferred orientations of substituents on the dioxolane ring .
Chemical Reactions Analysis
1,3-Dioxolane compounds can undergo a variety of chemical reactions. The thermal degradation of poly[2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has been studied, showing that degradation can lead to the formation of the monomer and other volatile products, including benzaldehyde and carbon dioxide . An unexpected 1,2-hydride shift was observed in the cyclodimerization of styrene oxides to form 1,3-dioxolanes . Moreover, the Grob-type fragmentation of 5-dioxolan-bicyclo[4.2.0]octan-2-ones into cyclohexanones has been described, which could be useful for synthetic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolane derivatives are influenced by their molecular structure. The stability of cis- and trans-isomers of 2,2,4-trisubstituted 1,3-dioxolans has been studied, with findings suggesting that the trans-4-methoxycarbonyl-2-methyl-1,3-dioxolan is more stable than its cis counterpart . The polymerization of 2-(multimethoxy)phenyl-4-methylene-1,3-dioxolane derivatives has been explored, showing that the yields of polymer and cyclized product depend on the position of methoxy substituents on the benzene ring .
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-12-10-4-2-9(3-5-10)8-11-13-6-7-14-11/h2-5,11H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXOHAGKZCZSSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374447 |
Source


|
| Record name | 2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane | |
CAS RN |
91970-78-4 |
Source


|
| Record name | 2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

